molecular formula C12H12ClN3S B13487580 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride

Cat. No.: B13487580
M. Wt: 265.76 g/mol
InChI Key: ROWMIHVAEZEUAD-UHFFFAOYSA-N
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Description

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride is an organic compound with a complex structure that includes a thiazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzonitrile-containing molecules. Examples include:

Uniqueness

What sets 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

IUPAC Name

4-[2-(1-aminoethyl)-1,3-thiazol-4-yl]benzonitrile;hydrochloride

InChI

InChI=1S/C12H11N3S.ClH/c1-8(14)12-15-11(7-16-12)10-4-2-9(6-13)3-5-10;/h2-5,7-8H,14H2,1H3;1H

InChI Key

ROWMIHVAEZEUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)N.Cl

Origin of Product

United States

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